1,2-Ethanedisulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
ethane-1,2-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O6S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,3,4,5)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAXGSQYZLGZPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00149089 | |
| Record name | 1,2-Ethanedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110-04-3 | |
| Record name | 1,2-Ethanedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanedisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-ethanedisulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,2-ETHANEDISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL69Y31QQV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry of 1,2 Ethanedisulfonic Acid
Direct Synthetic Pathways to 1,2-Ethanedisulfonic Acid
The primary methods for synthesizing this compound involve the direct functionalization of two-carbon feedstocks. These pathways are characterized by the introduction of sulfonic acid groups onto an ethane (B1197151) backbone.
Conversion from Halogenated Ethanes
A foundational and well-documented method for preparing this compound involves the nucleophilic substitution of dihalogenated ethanes. The most common precursor for this route is 1,2-dibromoethane (B42909). drugfuture.comdtic.mil The synthesis proceeds via the Strecker reaction, where an alkyl halide is treated with a sulfite (B76179) salt. dtic.mil
The process begins with the reaction of 1,2-dibromoethane with an aqueous solution of sodium sulfite (Na₂SO₃), typically under reflux conditions. drugfuture.comdtic.mil This reaction yields the disodium (B8443419) salt of this compound as the initial product. drugfuture.comdtic.mil A similar reaction can be performed using 1,2-dichloroethane (B1671644). bdmaee.netgoogle.com The reaction of 1,2-dichloroethane with sodium sulfite is a key industrial route, though it can lead to the formation of sodium 1,2-ethanedisulfonate as a by-product if not carefully controlled. google.com
To obtain the free acid, the intermediate disodium salt must be converted. A classical laboratory method involves treating the disodium salt with a barium salt, such as barium chloride, to precipitate barium 1,2-ethanedisulfonate. drugfuture.comdtic.mil The insoluble barium salt is then isolated and treated with a stoichiometric amount of sulfuric acid. This liberates the free this compound in solution, while the barium precipitates as insoluble barium sulfate (B86663). drugfuture.comdtic.mil
A more modern approach to isolating the free acid involves the use of ion-exchange chromatography. bdmaee.net The aqueous solution of the disodium salt is passed through a column containing a strongly acidic cation exchange resin. bdmaee.net The sodium ions are exchanged for protons on the resin, resulting in an aqueous solution of the free this compound. bdmaee.net
Reaction Scheme: Halogenated Ethane Pathway
| Step | Reactants | Product | Notes |
|---|---|---|---|
| 1 | 1,2-Dibromoethane + Sodium Sulfite | Disodium 1,2-ethanedisulfonate + Sodium Bromide | Reaction is typically performed in boiling water. dtic.mil |
| 2a | Disodium 1,2-ethanedisulfonate + Barium Chloride | Barium 1,2-ethanedisulfonate + Sodium Chloride | Classical precipitation method. drugfuture.com |
| 3a | Barium 1,2-ethanedisulfonate + Sulfuric Acid | This compound + Barium Sulfate | Liberation of the free acid. drugfuture.com |
Sulfonation Reactions of Ethylene (B1197577) Glycol and Related Precursors
Direct sulfonation provides an alternative route to this compound. The sulfonation of ethylene glycol using reagents like sulfur trioxide (SO₃) or chlorosulfonic acid is a potential pathway. Another approach involves the oxidation of related sulfur-containing compounds. For instance, sodium 2-mercaptoethanesulfonate (MESNA) can be oxidized by acidic bromate (B103136) or aqueous bromine to yield this compound. The reaction with acidic bromate proceeds stoichiometrically as: BrO₃⁻ + HSCH₂CH₂SO₃H → Br⁻ + HO₃SCH₂CH₂SO₃H. This oxidation is notable for its efficiency and the absence of C-S bond cleavage.
Hydration and Anhydrous Form Generation Strategies
This compound is commonly isolated as a dihydrate (C₂H₆O₆S₂·2H₂O) due to its hygroscopic nature and strong affinity for water molecules. The dihydrate form can be crystallized from a mixture of acetic acid and acetic anhydride, presenting as crystals with a melting point of 111-112°C. drugfuture.com
The generation of the anhydrous form requires specific dehydration conditions. Heating the dihydrate at 145°C under a vacuum of 1 mm Hg for approximately six hours successfully removes the water of crystallization. drugfuture.com The resulting anhydrous this compound has a significantly higher melting point of 172-174°C. drugfuture.com
Physical Properties of Hydrated and Anhydrous Forms
| Form | Molecular Formula | Melting Point (°C) | Generation Method |
|---|---|---|---|
| Dihydrate | C₂H₆O₆S₂·2H₂O | 111-112 | Crystallization from acetic acid + acetic anhydride. drugfuture.com |
Novel Synthetic Approaches and Green Chemistry Considerations
Recent research has explored more refined synthetic pathways. The oxidation of MESNA using acidic bromate represents a specific and high-yield route that proceeds through a nonradical pathway involving three consecutive 2-electron transfers on the sulfur atom.
From a green chemistry perspective, the synthesis using halogenated ethanes in water as a solvent is advantageous. dtic.milgoogle.com However, the formation of by-products is a significant concern. In the synthesis of sodium 2-chloroethanesulfonate from 1,2-dichloroethane and sodium sulfite, the successive reaction to form sodium 1,2-ethanedisulfonate is a major side reaction. google.com Research has shown that controlling the molar ratio of the reactants is crucial. Using a higher molar ratio of 1,2-dichloroethane to sodium sulfite (e.g., 1.95 to 3.70) can significantly decrease the by-product formation. google.com
Scale-Up Considerations in this compound Synthesis
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges. For the widely used pathway involving 1,2-dichloroethane and sodium sulfite, managing the reaction to maximize the yield of the desired intermediate while minimizing the formation of the disulfonated by-product is paramount. google.com This requires precise control over reaction parameters such as reactant molar ratios, temperature, and reaction time. google.com
The solubility of reactants is another critical factor for scale-up. While the reaction can be run in water, the low solubility of 1,2-dichloroethane can limit reaction rates. google.com To address this, industrial processes may employ alcoholic aqueous solutions as the reaction medium to improve the mutual solubility of the organic and inorganic reactants, thereby enhancing reaction efficiency. google.com The choice of alcohol and its concentration must be optimized to balance reactant solubility without significantly reducing the solubility of sodium sulfite. google.com
Furthermore, the purification method is a key consideration for large-scale production. While the barium salt precipitation method is effective at the lab scale, it is less practical for industrial manufacturing due to the costs and hazards associated with handling large quantities of toxic barium salts and managing the resulting barium sulfate waste. drugfuture.com Therefore, ion-exchange chromatography presents a more viable and scalable technology for producing high-purity this compound by efficiently removing inorganic salts. bdmaee.net
Mechanistic Investigations of 1,2 Ethanedisulfonic Acid Reactivity
Role of 1,2-Ethanedisulfonic Acid as a Brønsted Acid Catalyst
This compound (EDSA) is a strong diprotic acid, a characteristic attributed to its two sulfonic acid groups (-SO3H) attached to adjacent carbon atoms. ontosight.aiwikipedia.org This high acidity allows it to readily donate protons, making it an effective Brønsted acid catalyst in various organic reactions. smolecule.com
Catalysis in Organic Transformations (e.g., esterification, condensation, hydrolysis)
The strong acidic nature of this compound makes it a suitable catalyst for a range of organic transformations that are acid-promoted. These include:
Esterification: EDSA can catalyze the formation of esters from carboxylic acids and alcohols. For instance, the reaction of acetic acid and ethanol (B145695) can be catalyzed by an acid to form ethyl acetate (B1210297). escholarship.org
Condensation Reactions: It is employed in condensation reactions, where two molecules combine with the elimination of a small molecule, such as water. smolecule.com
Hydrolysis: EDSA can catalyze the hydrolysis of esters, breaking them down into their constituent carboxylic acid and alcohol in the presence of water. smolecule.comlibretexts.org The reaction is reversible, and using a large excess of water can drive the equilibrium towards the products. libretexts.org
Povarov Reaction: The Povarov reaction, a [4+2] cycloaddition to form tetrahydroquinolines, can be sluggish when catalyzed by EDSA alone. However, its efficiency is significantly enhanced in the presence of a macrocyclic co-catalyst that traps the ethanedisulfonate anion. nih.govnih.gov
Friedel-Crafts Reaction: In combination with a chiral macrocycle, this compound can effectively catalyze the Friedel-Crafts reaction of indoles with imines, yielding chiral 3-indolyl methanamines with high conversion and enantioselectivity. cas.cn
Mechanistic Models for Acid-Catalyzed Reactions
The general mechanism for acid-catalyzed reactions involving this compound follows the principles of Brønsted acid catalysis. The acid donates a proton to a substrate molecule, which increases its electrophilicity and facilitates the subsequent reaction steps.
In the case of ester hydrolysis, the catalytic cycle begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is the active catalytic species in aqueous acidic solutions. libretexts.org This protonation makes the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfers and the eventual elimination of the alcohol, regenerating the acid catalyst.
Redox Chemistry of this compound and its Precursors
The redox chemistry of this compound is primarily centered around the sulfur atoms and their oxidation states. The synthesis of EDSA itself can involve redox reactions, and the compound can be formed through the oxidation of its precursors.
Oxidation Pathways and Sulfur Center Transformations
A significant precursor to this compound is sodium 2-mercaptoethanesulfonate (MESNA). The oxidation of MESNA by strong oxidizing agents like acidic bromate (B103136) and aqueous bromine leads to the formation of this compound. lookchem.comresearchgate.net This process involves a six-electron transfer and proceeds through a series of two-electron transfers at the sulfur center. researchgate.net Notably, this oxidation occurs without the cleavage of the carbon-sulfur bond. researchgate.net
The reaction is believed to proceed through a non-radical pathway, forming intermediate S-oxygenated species like sulfenic and sulfinic acids, which are then further oxidized to the sulfonic acid. researchgate.net
Kinetics and Stoichiometry of Redox Reactions
The oxidation of MESNA to this compound has been studied kinetically. The reaction with aqueous bromine is very fast, with a bimolecular rate constant estimated at 1.95 ± 0.05 × 10⁴ M⁻¹ s⁻¹. researchgate.net
In the presence of excess bromate, the stoichiometry is: 6BrO₃⁻ + 5HSCH₂CH₂SO₃H + 6H⁺ → 3Br₂ + 5HO₃SCH₂CH₂SO₃H + 3H₂O researchgate.net
The direct reaction of MESNA with bromine follows a 1:3 stoichiometry: HSCH₂CH₂SO₃H + 3Br₂ + 3H₂O → HO₃SCH₂CH₂SO₃H + 6Br⁻ + 6H⁺ researchgate.net
Supramolecular Catalysis Involving Ethanedisulfonate
The ethanedisulfonate anion, the conjugate base of this compound, can participate in supramolecular catalysis. This involves the use of host molecules, typically macrocycles, to encapsulate the anion and thereby influence the reactivity of the cationic catalyst. nih.govnih.gov
This "counteranion trapping" strategy has been shown to significantly enhance the efficiency of acid-catalyzed reactions. nih.govnih.gov By sequestering the ethanedisulfonate anion within its cavity, the macrocycle effectively increases the availability and reactivity of the proton from the acid catalyst. nih.gov
For example, in the Povarov reaction catalyzed by EDSA, the presence of a small amount of a specific macrocycle dramatically improves the catalytic efficiency. nih.govnih.gov Similarly, in the Friedel-Crafts reaction of indoles with imines, a chiral bis-thiourea macrocycle that tightly binds the ethanedisulfonate anion leads to excellent conversion and high enantioselectivity, a result not achievable with the acid or macrocycle alone. cas.cn This synergistic effect is attributed to a complexation-induced enhancement of acidity and tight, directional ion-pairing within the chiral macrocyclic cavity. cas.cn
Host-Guest Interactions in Catalytic Systems
This compound, particularly its dianion form (ethanedisulfonate, EDS²⁻), has been a subject of significant interest in the field of supramolecular chemistry and catalysis. Its structure as a bidentate guest allows it to form stable complexes with various host molecules, most notably macrocyclic compounds. Research has demonstrated that the ethanedisulfonate anion can be tightly bound within the cavities of specifically designed macrocycles, such as those containing bis-thiourea or pyrido-cyclophane motifs, through multiple non-covalent interactions. nih.gov
This strong binding is central to a catalytic strategy known as "counteranion trapping". nih.govresearchgate.net In this approach, an achiral Brønsted acid like this compound is used in combination with a chiral macrocyclic host. The macrocycle selectively encapsulates the ethanedisulfonate anion, leaving the protons available for catalysis within a well-defined, chiral environment. researchgate.netresearchgate.net The formation of these host-guest complexes is characterized by high binding affinities, often exceeding 10⁵ M⁻¹ in organic solvents like acetonitrile. nih.gov
Crystallographic studies have provided definitive evidence of these interactions. For instance, the crystal structure of a bis-thiourea macrocycle complexed with ethanedisulfonate (13•EDS²⁻) revealed that the anion is held securely within the macrocyclic cavity. nih.gov The binding is facilitated by a network of hydrogen bonds involving the two thiourea (B124793) groups and hydroxyl side groups of the host macrocycle. nih.gov The specific geometry of this compound, with its two sulfonate groups separated by an ethylene (B1197577) bridge, makes it an ideal guest for these types of molecular hosts.
Table 1: Host-Guest Interactions of 1,2-Ethanedisulfonate (EDS²⁻) in Catalytic Systems
| Host Molecule Type | Guest | Key Interactions | Binding Affinity (Kₐ) | Catalytic Application | Source(s) |
| Bis-thiourea macrocycle | EDS²⁻ | Multiple H-bonds (N–H···O, C–H···O) | >10⁵ M⁻¹ (in CH₃CN) | Povarov Reaction | nih.gov |
| Axially chiral bis-diarylthiourea macrocycle | EDS²⁻ | Tight ion-pairing, H-bonds | Strong | Friedel-Crafts Reaction | researchgate.net, researchgate.net |
| Pyrido-cyclophane macrocycle | EDS²⁻ | Antiperiplanar sulfonic group alignment | Not specified | General host-guest studies |
Influence of Microenvironment on Catalytic Efficiency and Selectivity
The encapsulation of the ethanedisulfonate anion within a macrocyclic host creates a unique catalytic microenvironment that dramatically influences reaction outcomes. frontiersin.orgfrontiersin.org This confined space alters the properties of the catalytic species, leading to significant enhancements in both efficiency and stereoselectivity that are not achievable with the acid or the macrocycle alone. researchgate.net
A key effect of this microenvironment is the enhancement of the Brønsted acid's effective acidity. researchgate.netfrontiersin.org By sequestering the counteranion (ethanedisulfonate) and facilitating tight ion-pairing within the cavity, the macrocycle increases the availability and reactivity of the protons. researchgate.netfrontiersin.org This "complexation-induced acidity enhancement" allows reactions to proceed with excellent conversion using only catalytic amounts (e.g., 1 mol%) of both the macrocycle and this compound. researchgate.netresearchgate.net
Furthermore, when chiral macrocycles are used, the defined three-dimensional space of the cavity provides exceptional stereocontrol. researchgate.netfrontiersin.org The host-guest assembly acts as a chiral catalyst, directing the approach of the substrates and favoring the formation of one enantiomer over the other. In the Friedel-Crafts reaction between indoles and imines, the combination of an axially chiral macrocycle and this compound resulted in up to 99% enantiomeric excess (ee). researchgate.netresearchgate.net This high level of stereoselectivity is a direct consequence of the chiral microenvironment established by the host-guest complex. researchgate.net Control experiments confirm this, as the acid or the macrocycle used individually show no catalytic activity, highlighting the cooperative effect of the tailored microenvironment. researchgate.net
Table 2: Influence of Macrocyclic Microenvironment on Catalysis using this compound
| Reaction | Catalyst System | Conversion | Enantiomeric Excess (ee) | Key Finding | Source(s) |
| Friedel-Crafts (Indoles + Imines) | This compound alone | No reactivity | N/A | Acid alone is inactive. | researchgate.net |
| Friedel-Crafts (Indoles + Imines) | Chiral macrocycle alone | No reactivity | N/A | Macrocycle alone is inactive. | researchgate.net |
| Friedel-Crafts (Indoles + Imines) | 1 mol% this compound + 1 mol% Chiral macrocycle | Excellent | Up to 99% | The host-guest complex creates a highly efficient and selective catalytic microenvironment. | researchgate.net, researchgate.net |
| Friedel-Crafts | Catalytic macrocycles + this compound substrates | High Yield | High Stereoselectivity | The catalytic cavity of the macrocycle enhances acidity and ion-pairing. | frontiersin.org, frontiersin.org |
Thermodynamic and Kinetic Analysis of Proton Transfer Processes
Proton transfer is a fundamental process in the reactivity of this compound, a strong acid. researchgate.net The release of its two protons is a key feature of its chemical behavior. researchgate.net Studies involving the oxidation of sodium 2-mercaptoethanesulfonate (MESNA) to this compound show a continuous decrease in the pH of the reaction medium, which is a direct kinetic observation of proton release during the acid's formation. researchgate.net
Thermodynamically, the proton transfer from this compound to a basic compound can lead to the formation of a stable salt, a process that has been exploited in pharmaceutical sciences. The creation of co-amorphous dispersions, where a drug is molecularly dispersed with a co-former, relies on strong intermolecular interactions, often involving proton transfer. mdpi.com In the case of mirabegron (B1684304), a weakly basic drug, its combination with the highly acidic this compound results in a co-amorphous dispersion with significantly enhanced thermodynamic stability. mdpi.com This stability is quantified by the glass transition temperature (Tg), which is a measure of the energy required to transition from a rigid, glassy state to a more rubbery state. The higher the Tg, the more stable the amorphous system. The proton transfer from this compound to mirabegron results in the highest Tg among several co-formers tested, indicating a very stable ionic interaction. mdpi.com
The proton transfer event itself has been investigated using advanced analytical techniques. For instance, two-dimensional proton-proton (¹H-¹H) homonuclear double quantum NMR spectroscopy has been employed to experimentally probe the proton transfer between drugs and acidic polymers in amorphous solid dispersions, a technique applicable to systems involving this compound. acs.org
Table 3: Thermodynamic Stability of Mirabegron (MBR) Co-Amorphous Dispersions via Proton Transfer
| System | Glass Transition Temperature (T₉) | Indication of Stability | Source(s) |
| MBR Amorphous | 37.74 °C | Baseline | mdpi.com |
| MBR-L-Pyroglutamic Acid (MBR-PG) | 93.34 °C | Increased stability | mdpi.com |
| MBR-1,5-Naphthalenedisulfonic Acid (MBR-NDA) | 201.34 °C | High stability | mdpi.com |
| MBR-1,2-Ethanedisulfonic Acid (MBR-EFA) | 255.77 °C | Highest thermodynamic stability due to strong proton transfer | mdpi.com |
Applications of 1,2 Ethanedisulfonic Acid in Advanced Materials Science
Polymer Electrolyte Membranes (PEMs) and Proton Conductors
Polymer electrolyte membranes are crucial components in technologies like fuel cells, where efficient proton transport is paramount. 1,2-Ethanedisulfonic acid has been explored as a component to enhance the performance of these membranes.
This compound can be integrated into various polymer matrices to create high-performance composite materials. One method involves its use in the formation of supramolecular hydrogen-bonded organic networks (SHONs). researchgate.netresearchgate.net In this approach, cellulose (B213188) fibers act as a carrier for the in-situ growth of SHONs constructed from melamine (B1676169) and this compound, resulting in a composite paper suitable for use as a proton exchange membrane. researchgate.netresearchgate.net The process can involve oxidizing the cellulose fibers to create dialdehyde (B1249045) cellulose fibers, which are then grafted with melamine before the introduction of this compound. researchgate.net
Another strategy involves the creation of metal-organic frameworks (MOFs). For instance, an erbium-disulfonate framework demonstrates proton conduction properties. smolecule.com These specialized MOFs can be incorporated as fillers into polymer matrices, such as polyimide, to form mixed-matrix membranes for applications like nanofiltration. mdpi.comresearchgate.net Additionally, this compound can be dissolved along with a polymer and an active drug compound and then dried to form an amorphous solid dispersion, a technique used in pharmaceutical development. acs.org
The incorporation of this compound and its derivatives into membranes is a strategy aimed at boosting proton conductivity. The sulfonic acid groups within the molecule provide pathways for proton transport.
Research has shown that composite membranes containing these structures exhibit promising conductivity values. For example, a composite paper made from cellulose fibers and SHONs constructed with this compound displayed a proton conductivity of up to 6.46 × 10⁻² S cm⁻¹ at 75 °C and 85% relative humidity (RH). researchgate.net Similarly, lanthanide-based frameworks using disulfonates have been noted for creating proton transport pathways. An erbium-disulfonate framework, which contains hydrogen-bonded water molecules and sulfonate groups, reached a proton conductivity of 6.59 × 10⁻³ S cm⁻¹ at 80°C and 95% RH, making it a candidate material for fuel cell applications. smolecule.com For comparison, standard Nafion® membranes can exhibit conductivities from 0.038 S/cm to 0.19 S/cm depending on the conditions and specific type of membrane. nimbusvault.net
| Membrane Composition | Conductivity (S cm⁻¹) | Conditions | Source |
|---|---|---|---|
| Composite Paper with SHONs (Melamine and this compound) | 6.46 × 10⁻² | 75 °C, 85% RH | researchgate.net |
| Erbium-disulfonate Framework | 6.59 × 10⁻³ | 80 °C, 95% RH | smolecule.com |
| Recast Nafion® (for comparison) | 0.12 - 0.16 | 30 - 70 °C (in H₂SO₄ solution) | nimbusvault.net |
| Nafion® 117 (for comparison) | 0.045 - 0.06 | 30 - 70 °C (in DMFC operation) | nimbusvault.net |
This compound plays a significant role in controlling the morphology of advanced materials, which is crucial for membrane performance. It can act as a "morphological control agent." researchgate.net For example, when used in the synthesis of layered double hydroxides (LDHs), the presence of this compound, a diacid, leads to the formation of flower-shaped LDH crystals. researchgate.net This demonstrates its ability to influence crystal growth and final structure.
Anion Exchange Membranes (AEMs)
Anion exchange membranes are essential in processes like electrodialysis, where they selectively transport anions. The performance of AEMs is highly dependent on their internal structure and ion transport efficiency.
| Membrane | This compound Content (wt%) | Current Efficiency (%) | Energy Consumption (kWh kg⁻¹) | Source |
|---|---|---|---|---|
| TPPO-2S-0 | 0 | 89.29 | 4.39 | researchgate.net |
| TPPO-2S-1 | 1 | 92.90 | 4.08 | researchgate.netresearchgate.net |
Morphological Control of Inorganic Materials using this compound
The precise control of crystal morphology is a critical aspect of materials science, as the shape and size of crystals can significantly influence their properties and performance in various applications. This compound has emerged as an effective morphological control agent, particularly in the synthesis of layered double hydroxides (LDHs).
Crystal Growth Modulation in Layered Double Hydroxides (LDHs)
Layered double hydroxides are a class of ionic lamellar solids with positively charged metal hydroxide (B78521) sheets and charge-balancing anions in the interlayer region. nih.gov Their properties are highly dependent on their crystal morphology. researchgate.netnii.ac.jp In a biomimetic approach inspired by biomineralization, researchers have investigated the use of various organic acids to control the crystal morphology of LDHs synthesized via the homogeneous precipitation method. researchgate.netnii.ac.jp
When this compound was introduced during the synthesis of LDHs, a distinct morphological change was observed. researchgate.net While the standard synthesis yields hexagonal plate-like crystals, the addition of this compound resulted in the formation of flower-shaped LDH crystals. researchgate.net This demonstrates the significant role of this compound in modulating the crystal growth process of these materials.
Influence of Functional Group Number on Crystal Morphology
Further investigation into the effect of different organic acids on LDH morphology has revealed a key principle: the number of functional groups on the organic molecule is a more dominant factor than the type of functional group (carboxylic vs. sulfonic acid). researchgate.netresearchgate.net
| Organic Acid | Number of Functional Groups | Type of Functional Group | Observed LDH Crystal Morphology |
|---|---|---|---|
| Acetic Acid | 1 | Carboxylic Acid | Stacked Disc |
| Methanesulfonic Acid | 1 | Sulfonic Acid | Stacked Disc |
| Succinic Acid | 2 | Carboxylic Acid | Flower-shaped |
| This compound | 2 | Sulfonic Acid | Flower-shaped |
| 1,2,3-Propanetricarboxylic Acid | 3 | Carboxylic Acid | Flower-shaped |
Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) for Functional Materials
Covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) are classes of porous crystalline materials with well-defined structures and high surface areas, making them promising for a wide range of applications. rsc.org this compound and its derivatives have been utilized as building blocks or linkers in the synthesis of these advanced materials.
Recent research has demonstrated the incorporation of this compound into MOFs through solvothermal methods. smolecule.com In one instance, a three-dimensional bismuth ethanedisulfonate framework, Bi(O₃SC₂H₄SO₃)₁.₅(H₂O)₂, was synthesized under hydrothermal conditions. mdpi.com In this structure, the bismuth cation coordinates with three different ethanedisulfonate ligands, resulting in a coordination number of eight and a distorted square antiprismatic configuration. mdpi.com This represents the first documented three-dimensionally coordinated bismuth ethanedisulfonate framework. mdpi.com
Furthermore, 1,2-ethanedisulfonate has been employed as an organic linker to create a metal-organic framework with cationic inorganic layers, specifically Pb₂F₂[C₂H₄(SO₃)₂]. acs.org In this unique structure, lead fluoride (B91410) layers are covalently connected by the 1,2-ethanedisulfonate chains oriented perpendicular to the layers. acs.org This material is a rare example of the use of an organosulfonate as a linker in a MOF. acs.org
In the realm of functional materials for separation processes, copper-based MOFs incorporating this compound (EDS) have been synthesized. nih.govresearchgate.net Specifically, a Cu(I)EDS MOF was fabricated and integrated into mixed-matrix polyimide membranes for the nanofiltration of organic solvents. nih.govresearchgate.net These membranes demonstrated solvent resistance and mechanical stability, with the incorporation of the Cu(I)EDS MOF influencing the separation factor for toluene (B28343) and n-heptane mixtures. nih.gov
While the direct incorporation of this compound into COFs is an area of ongoing research, its use in functionalizing these frameworks for applications such as pollutant removal has been noted. rsc.org
| Framework Name/Composition | Metal Center | Key Structural Feature | Synthesis Method | Reference |
|---|---|---|---|---|
| Bi(O₃SC₂H₄SO₃)₁.₅(H₂O)₂ | Bismuth (Bi) | 3D framework with 8-coordinated Bi | Hydrothermal | mdpi.com |
| Pb₂F₂[C₂H₄(SO₃)₂] | Lead (Pb) | Cationic lead fluoride layers linked by ethanedisulfonate | Hydrothermal | acs.org |
| Cu(I)EDS | Copper (Cu) | Incorporated into mixed-matrix membranes for nanofiltration | - | nih.gov |
Computational Chemistry Studies of 1,2 Ethanedisulfonic Acid
Quantum Mechanical (QM) and Molecular Mechanical (MM) Approaches
The study of 1,2-ethanedisulfonic acid can be approached using both quantum mechanical (QM) and molecular mechanical (MM) methods. QM methods, based on the principles of quantum mechanics, offer high accuracy in describing electronic structure and reactivity. In contrast, MM methods employ classical physics to model the interactions between atoms, providing a computationally less expensive way to explore the conformational landscape of larger systems. A hybrid QM/MM approach can also be employed, where the chemically active site of the molecule is treated with QM and the remainder with MM, balancing accuracy and computational cost.
Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized.
Once the optimized geometry is obtained, electronic structure calculations can be performed to understand the distribution of electrons within the molecule. These calculations can reveal key properties such as molecular orbital energies, electrostatic potential, and atomic charges. This information is crucial for predicting how the molecule will interact with other chemical species.
| Property | Description |
| Optimized Geometry | The lowest energy conformation of the molecule. |
| Molecular Orbitals | The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons. |
| Electrostatic Potential | A map of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
| Atomic Charges | The partial charge on each atom, which influences intermolecular interactions. |
Computational models can predict the reactivity of this compound and its interactions with other molecules. By analyzing the electronic structure, it is possible to identify the most likely sites for chemical reactions to occur. For instance, the acidic protons of the sulfonic acid groups are expected to be the primary sites for deprotonation.
Furthermore, predictive models can simulate how this compound might interact with biological macromolecules, such as proteins. This is particularly relevant in the context of its use in pharmaceutical formulations. These models can help in understanding the binding affinity and mode of interaction, which are critical for drug design and development.
Density Functional Theory (DFT) Applications to Ethanedisulfonic Acid Systems
Density Functional Theory (DFT) is a popular QM method that calculates the electronic structure of a molecule based on its electron density. DFT has been successfully applied to study a wide range of chemical systems, including those containing sulfonic acid groups.
For this compound, DFT calculations could be used to:
Accurately determine its optimized geometry and vibrational frequencies.
Calculate its electronic properties, such as ionization potential and electron affinity.
Investigate the mechanisms of reactions involving the sulfonic acid groups.
Explore its interactions with solvents and other molecules.
Molecular Dynamics Simulations for Mechanistic Insights
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules move, vibrate, and interact with their environment.
In the case of this compound, MD simulations could be employed to:
Study its conformational dynamics in different solvents.
Investigate the process of proton transfer from the sulfonic acid groups to solvent molecules.
Simulate the formation of aggregates or micelles in solution.
Understand its behavior at interfaces, which is relevant to its applications in materials science.
Theoretical Investigations of Proton Transfer and Acidity
This compound is a strong diprotic acid, with reported pKa values of -1.46 and -2.06, indicating that it readily donates its two acidic protons in aqueous solution researchgate.net. Theoretical calculations can provide a deeper understanding of its acidic properties.
Advanced Analytical Characterization Techniques for 1,2 Ethanedisulfonic Acid and Its Derivatives
Spectroscopic Characterization (e.g., NMR, IR, MS)
Spectroscopic methods are indispensable for confirming the molecular structure of 1,2-Ethanedisulfonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In ¹H NMR spectroscopy, the ethylene (B1197577) bridge protons of this compound typically exhibit a singlet, indicating the symmetrical nature of the molecule. For the disodium (B8443419) salt of this compound, ¹H NMR and ¹³C NMR are used for structural confirmation. spectrabase.comchemicalbook.com
| Technique | Compound | Observed Signals |
| ¹H NMR | This compound | A singlet for the -CH₂-CH₂- protons. |
| ¹³C NMR | Disodium 1,2-Ethanedisulfonate | A single signal for the two equivalent carbons of the ethane (B1197151) bridge. |
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the S=O and O-H stretches of the sulfonic acid groups, as well as C-H stretches of the ethane backbone. Attenuated Total Reflectance (ATR)-IR is a common technique for analyzing the compound in its solid state. nih.gov Commercial specifications for the dihydrate form often require the infrared spectrum to conform to a reference standard. thermofisher.comthermofisher.com
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| O-H (Sulfonic Acid) | Stretching | 3000 - 2500 (broad) |
| C-H (Alkane) | Stretching | 2990 - 2850 |
| S=O (Sulfonic Acid) | Asymmetric & Symmetric Stretching | 1350 - 1300 and 1150 - 1120 |
| S-O (Sulfonic Acid) | Stretching | 1060 - 1030 |
Mass Spectrometry (MS) determines the molecular weight and can provide structural information through fragmentation patterns. While direct analysis of the highly polar this compound can be challenging, techniques like electrospray ionization (ESI) are suitable. The molecular weight of the anhydrous acid is 190.18 g/mol , while the dihydrate is 226.2 g/mol . nih.govdrugfuture.com For derivatives like methyl ethane sulfonate and ethyl ethane sulfonate, which are potential genotoxic impurities, highly sensitive methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed for trace-level detection. shimadzu.com
Chromatographic Techniques (e.g., Ion Chromatography, GC-MS, UPLC-MS/MS)
Chromatographic methods are essential for separating this compound from impurities and for quantification.
Ion Chromatography (IC) is a primary technique for the analysis of this compound, which exists as an anion in solution. lcms.cznih.gov Anion-exchange chromatography with a conductivity detector is typically used. This method allows for the separation and quantification of the ethanedisulfonate dianion in various matrices. The disodium salt of Ethane-1,2-Disulfonic Acid is also used as a reagent for ion pair chromatography. cdhfinechemical.com
| Parameter | Description |
| Stationary Phase | Anion-exchange resin (e.g., polystyrene-divinylbenzene with quaternary ammonium (B1175870) functional groups). |
| Mobile Phase | Aqueous carbonate/bicarbonate buffer. |
| Detection | Suppressed conductivity detection. |
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile derivatives of this compound. For instance, a selective and sensitive GC-MS/MS method has been developed for the determination of its ester derivatives, such as Methyl Ethane Sulfonate and Ethyl Ethane Sulfonate. shimadzu.com These compounds are analyzed at trace levels, often using a triple quadrupole mass spectrometer which provides high selectivity through Multiple Reaction Monitoring (MRM). shimadzu.com
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers high resolution and sensitivity for the analysis of non-volatile compounds. This compound can be analyzed by reverse-phase UPLC using columns with small particle sizes (e.g., 3 µm) for fast applications. sielc.com For mass spectrometric detection, volatile mobile phase modifiers like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.com This technique is scalable and can be used for preparative separation to isolate impurities. sielc.com
X-ray Diffraction Studies for Structural Elucidation (e.g., Single Crystal, Powder)
X-ray diffraction (XRD) is a powerful, non-destructive technique for determining the solid-state structure of crystalline materials like this compound and its salts.
Single Crystal X-ray Diffraction provides precise information on the crystal structure, including unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. carleton.edu This technique is the definitive method for elucidating the absolute structure of a crystalline compound. The sodium salt dihydrate of this compound has been described as forming monoclinic prisms, a characterization likely determined by single-crystal XRD. drugfuture.com
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern, or "fingerprint," which can be used for phase identification, to assess sample purity, and to determine the degree of crystallinity. In one study, the mineralogical composition of ethan-1,2 disulfonic acid disodium was investigated using X-ray diffraction. researchgate.net
| Parameter | Single Crystal XRD | Powder XRD |
| Sample Type | Single, high-quality crystal (0.1-0.5 mm) | Polycrystalline powder |
| Information Obtained | Absolute 3D structure, bond lengths/angles, unit cell parameters. | Crystalline phase identification, purity, crystallinity, unit cell parameters. |
| Application | Definitive structural elucidation. | Routine quality control, phase analysis. |
Microscopy Techniques for Morphological Analysis (e.g., TEM, SEM)
Microscopy techniques are used to visualize the physical form and surface characteristics of this compound crystals.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. It is used to study the morphology, size, and shape distribution of the crystalline particles of this compound and its derivatives. In research involving ethan-1,2 disulfonic acid disodium, SEM was utilized to examine the sample's morphology. researchgate.net
Transmission Electron Microscopy (TEM) is employed to investigate the internal structure of materials at a very high resolution. For derivatives of this compound formulated as nanoparticles or other nanostructures, TEM can reveal details about their size, shape, and internal arrangement. nih.gov
Thermal Analysis (e.g., TGA, DSC) for Stability Profiling
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound dihydrate, TGA can be used to determine the temperature at which the water of hydration is lost and the onset temperature of thermal decomposition. This provides critical information about the material's thermal stability.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine the melting point and other thermal transitions, such as glass transitions or crystallization events. The dihydrate form of this compound has a reported melting point in the range of 109-113°C, while the anhydrous form melts at a significantly higher temperature of 172-174°C. drugfuture.comwikipedia.orgfishersci.com This difference is readily detectable by DSC.
| Technique | Measurement | Information for this compound |
| TGA | Mass vs. Temperature | Thermal stability, decomposition temperature, loss of water of hydration. |
| DSC | Heat Flow vs. Temperature | Melting point (dihydrate: ~111-112°C; anhydrous: ~172-174°C), heat of fusion, other phase transitions. drugfuture.comwikipedia.org |
Environmental Remediation Research Involving 1,2 Ethanedisulfonic Acid
Adsorption and Removal of Pollutants from Aqueous Systems
The sulfonic acid groups present in 1,2-ethanedisulfonic acid are key to its utility in environmental remediation, particularly in the adsorption and removal of contaminants from aqueous environments. These functional groups can be incorporated into various materials to enhance their pollutant removal capabilities.
Heavy Metal Ion Removal
While direct studies on the application of this compound as a standalone adsorbent for heavy metal ion removal are not extensively detailed in available research, the underlying chemistry of sulfonic acid functional groups demonstrates their effectiveness in this area. Materials functionalized with sulfonic acid groups (–SO₃H) are known to be effective for the removal of heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺) from aqueous solutions. The strong acidic nature of these groups allows for electrostatic interactions and complexation with positively charged metal ions, leading to their adsorption onto the material's surface. For instance, nonporous silica (B1680970) microspheres functionalized with sulfonic acid groups have shown significant adsorption capacities for various heavy metal ions. researchgate.net The principle of this interaction suggests that materials incorporating this compound, with its two sulfonic acid groups, could be promising candidates for the development of new adsorbents for heavy metal remediation.
Pharmaceutical and Personal Care Product Elimination
The presence of pharmaceuticals and personal care products (PPCPs) in water sources is a growing environmental concern. Research has demonstrated that materials functionalized with sulfonic acid groups can be highly effective in removing these micropollutants. A notable example is the use of sulfonic acid-functionalized covalent organic frameworks (COFs), referred to as COF-SO₃H. In the synthesis of such materials, this compound has been used as a reagent to introduce the sulfonic acid functionalities onto the COF structure. rsc.org These functionalized COFs have shown a strong affinity for various PPCPs, including non-steroidal anti-inflammatory drugs, sulfonamide antibiotics, and bisphenols. The adsorption mechanism is attributed to a combination of π-π interactions and the formation of hydrogen bonds between the adsorbent and the pollutant molecules.
Functionalized Materials for Environmental Applications
This compound has been utilized in the synthesis of advanced functional materials, such as metal-organic frameworks (MOFs), to create robust structures for environmental applications.
Ethanedisulfonic Acid-Bridged Frameworks for Adsorption
Recent research has highlighted the use of this compound in the construction of specialized porous materials for gas adsorption and separation. One such example is a hybrid ultramicroporous material, ZU-610, which is constructed from copper(II), isonicotinic acid, and this compound. researchgate.net In this framework, the this compound acts as a pillar, bridging components of the structure and contributing to the formation of pores with specific sizes and chemical properties. This material has demonstrated selectivity in the adsorption of acetylene (B1199291) over carbon dioxide. researchgate.net
Furthermore, this compound has been employed to improve the processability and mechanical stability of MOFs. onepetro.org MOFs are often produced as fine powders, which can be challenging to handle in industrial applications. By using this compound, researchers have been able to form MOF monoliths, which are more suitable for use in fixed-bed adsorbers and other practical systems. onepetro.org
Biodegradation and Environmental Fate Studies of Ethanedisulfonate
Understanding the environmental fate of 1,2-ethanedisulfonate, the conjugate base of this compound, is crucial. Studies have focused on its biodegradability by microorganisms, identifying the metabolic pathways and enzymes involved in its breakdown.
Microbial Degradation Pathways and Enzyme Activity
Aerobic bacteria capable of utilizing 1,2-ethanedisulfonate as a sole source of carbon and energy have been isolated and studied. One such bacterium is Ralstonia sp. strain EDS1. uni-konstanz.denih.gov This strain can quantitatively mineralize 1,2-ethanedisulfonate, with the process being concomitant with substrate disappearance and the formation of two moles of sulfate (B86663) for every mole of the substrate consumed. uni-konstanz.denih.govd-nb.info
The proposed degradation pathway in Ralstonia sp. strain EDS1 involves the following key steps:
An initial attack on the C-S bond by an inducible desulfonative oxygenase.
This leads to the formation of sulfoacetaldehyde (B1196311). uni-konstanz.denih.govd-nb.info
The intermediate, sulfoacetaldehyde, is then cleaved by the enzyme sulfoacetaldehyde sulfo-lyase into acetate (B1210297) and sulfite (B76179). d-nb.info
The sulfite is subsequently oxidized to sulfate by sulfite dehydrogenase. d-nb.info
The activity of these enzymes is induced during the growth of the bacteria on 1,2-ethanedisulfonate.
Below is a table summarizing the specific activity of key enzymes in Ralstonia sp. strain EDS1 grown on 1,2-ethanedisulfonate.
| Enzyme | Specific Activity (mkat (kg protein)⁻¹) | Substrate |
|---|---|---|
| Ethanedisulfonate-dependent oxygen uptake | ~5.2 (maximum) | 1,2-Ethanedisulfonate |
| Sulfoacetaldehyde sulfo-lyase | High activity detected | Sulfoacetaldehyde |
| Sulfite dehydrogenase | 2.7 | Sulfite |
The data for this table was sourced from research on the degradation of ethanedisulfonate by Ralstonia sp. strain EDS1. d-nb.info
Metabolic Products and Environmental Impact
Scientific investigations into the microbial degradation of this compound have identified a key metabolic pathway facilitated by the bacterium Ralstonia sp. strain EDS1. This aerobic bacterium is capable of utilizing this compound as its sole source of carbon and energy. The degradation process involves specific metabolic intermediates and end products, which have distinct environmental implications.
The primary metabolic pathway of this compound by Ralstonia sp. strain EDS1 proceeds through the formation of sulfoacetaldehyde. nih.gov This intermediate is then further metabolized, leading to the complete breakdown of the parent compound. The ultimate fate of the sulfur atoms in this compound is their conversion to sulfate. For every mole of this compound degraded, two moles of sulfate are produced. nih.gov
The environmental impact of these metabolic products varies. While specific ecotoxicological data for sulfoacetaldehyde is not extensively documented in publicly available research, its transient nature as an intermediate in a microbial metabolic pathway suggests it is unlikely to accumulate in the environment.
The final metabolic product, sulfate, is a common ion in the environment and its impact is concentration-dependent. Elevated concentrations of sulfate in aquatic and terrestrial ecosystems can lead to several environmental effects. One significant concern is the potential for acidification of soil and water bodies. mdpi.com This can occur as the released sulfate can contribute to the formation of sulfuric acid, which can be detrimental to various organisms. mdpi.com Increased sulfate levels can also affect the material cycles of other essential nutrients like carbon, nitrogen, and phosphorus in aquatic environments.
Metabolic Products of this compound Degradation by Ralstonia sp. strain EDS1
| Metabolic Intermediate | Final Metabolic Product | Molar Ratio (Product:Substrate) |
|---|
Summary of Research Findings on the Biodegradation of this compound
| Research Focus | Key Findings | Organism Studied | Reference |
|---|---|---|---|
| Biodegradation Pathway | Degradation proceeds via the intermediate sulfoacetaldehyde. | Ralstonia sp. strain EDS1 | Denger & Cook, 2001 nih.gov |
| Final Products | Complete mineralization results in the formation of 2 moles of sulfate per mole of this compound. | Ralstonia sp. strain EDS1 | Denger & Cook, 2001 nih.gov |
Biochemical Research Applications of 1,2 Ethanedisulfonic Acid
Role as a Buffering Agent in Biochemical Assays
A buffer solution is an aqueous solution consisting of a mixture of a weak acid and its conjugate base, or a weak base and its conjugate acid. libretexts.orgsimplyforensic.com Its primary function is to resist changes in pH when small quantities of an acid or a base are added. libretexts.org The effectiveness of a buffering agent is determined by its pKa value, which is the pH at which the acid and its conjugate base are in equal concentrations. libretexts.org For most biochemical experiments, the optimal pH range is between 6 and 8, which mimics the physiological conditions in most living organisms. promega.com Consequently, researchers select buffering agents with a pKa value within this range. promega.com
1,2-Ethanedisulfonic acid is classified as a very strong diprotic acid. wikipedia.org This is reflected in its extremely low pKa values. The first and second dissociation constants (pKa1 and pKa2) for its sulfonic acid groups are -2.06 and -1.46, respectively. wikipedia.org These values indicate that the acid fully dissociates in aqueous solutions at pH levels well below the typical physiological range.
Because a buffer is most effective at a pH within approximately ±1 unit of its pKa, this compound can only effectively buffer in a highly acidic range (pH < 0). libretexts.org This is far removed from the conditions required for most biochemical assays, which demand a stable pH environment near neutrality to ensure the proper structure and function of proteins, enzymes, and other biomolecules. promega.commsesupplies.com Therefore, its application as a primary buffering agent in standard biochemical research is practically nonexistent.
| Buffering Agent | pKa Value(s) at 25°C | Effective Buffering Range |
|---|---|---|
| This compound | -2.06, -1.46 wikipedia.org | < 0 |
| Phosphate (H₂PO₄⁻) | 7.21 | 6.2 - 8.2 |
| TRIS | 8.06 | 7.1 - 9.1 |
| HEPES | 7.48 | 6.5 - 8.5 |
Stabilization of Proteins and Biomolecules
While not useful as a physiological buffer, this compound and its corresponding anion, ethanedisulfonate (edisylate), play a role in the stabilization of proteins and other biomolecules, particularly in pharmaceutical formulations. wikipedia.org The stabilizing effect of ions in solution on proteins is often described by the Hofmeister series, which ranks ions based on their ability to precipitate proteins or affect their stability. nih.gov Anions like sulfate (B86663), and by extension sulfonates, are considered "kosmotropes" or "stabilizers." nih.govnih.gov
The mechanism of stabilization by these ions is multifaceted. One primary way they stabilize proteins is through their effect on the structure of water. Kosmotropic anions increase the surface tension of water, which thermodynamically favors the compact, folded state of a protein over the unfolded state, as the latter would expose a larger nonpolar surface area to the solvent. nih.gov This phenomenon, known as preferential exclusion or the osmolyte effect, results in the stabilizer being repelled from the protein's surface, which helps maintain the native, stable conformation of the biomolecule. acs.orgbrieflands.com
In practice, this compound is used as a counterion to form stable crystalline salts with basic active pharmaceutical ingredients (APIs). wikipedia.org The resulting "edisylate" salt can exhibit improved stability, solubility, and handling properties compared to the free base form of the drug. mdpi.com This application is crucial in drug development, where maintaining the integrity and stability of a biomolecule is essential for its therapeutic efficacy.
| Biomolecule / Drug | Formulation | Purpose of Edisylate Salt |
|---|---|---|
| Prochlorperazine (B1679090) | Prochlorperazine Edisylate nih.gov | To form a stable, water-soluble salt for pharmaceutical use. nih.gov |
| Dabigatran (B194492) Etexilate | Dabigatran Etexilate Hemi-Edisylate mdpi.com | To create a novel, stable crystalline salt form with improved physicochemical properties. mdpi.com |
Surfactant Properties in Biochemical Procedures
Surfactants are amphiphilic molecules, meaning they contain both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. This dual nature allows them to reduce surface tension and form micelles in solution. This compound possesses the basic structural elements of an anionic surfactant: a hydrocarbon portion (the ethane (B1197151) group) and hydrophilic groups (the two sulfonate groups).
However, the effectiveness of a surfactant is strongly dependent on the length of its hydrophobic alkyl chain. bohrium.com Common anionic surfactants, such as sodium dodecyl sulfate (SDS), have long alkyl chains (e.g., 12 carbons) that create a strong hydrophobic effect, leading to a low critical micelle concentration (CMC) and high surface activity. bohrium.com In contrast, this compound has a very short two-carbon (ethane) chain. Short-chain alkyl sulfonates are known to have high water solubility and significantly lower surface activity compared to their long-chain counterparts. tandfonline.com Their CMC is consequently very high, meaning a large concentration is required before they begin to form micelles or significantly alter surface tension, making them weak surfactants.
Due to these properties, this compound is not used as a conventional surfactant for solubilizing proteins or lipids in biochemical procedures in the way that SDS or Triton X-100 are. However, its ionic nature makes it relevant in electrophoretic techniques. In methods like capillary electrophoresis (CE), the charge and mobility of ions are critical for separation. libretexts.org While not a primary choice, its behavior as a small, divalent anion could be considered in the development of specific electrophoretic systems, such as in micellar electrokinetic chromatography (MEKC), where surfactants are used to create a charged pseudostationary phase for separating analytes. usp.org
| Property | This compound | Sodium Dodecyl Sulfate (SDS) (A typical anionic surfactant) |
|---|---|---|
| Hydrophobic Tail | Ethane (2 carbons) | Dodecyl (12 carbons) |
| Hydrophilic Head(s) | Two sulfonate (-SO₃H) groups | One sulfate (-OSO₃H) group |
| Expected Surfactant Activity | Very low due to short alkyl chain tandfonline.com | High due to long alkyl chain |
| Water Solubility | High | High |
Interactions with Biological Systems at a Molecular Level
At the molecular level, the primary biochemical application of this compound is its ability to form stable salts with basic drug molecules through ionic interactions. wikipedia.org The two highly acidic sulfonate groups readily donate their protons to form the dianion, ethanedisulfonate (edisylate), which can then form strong ionic bonds with positively charged functional groups on an API, such as protonated amines. mdpi.com
Detailed research findings from single-crystal X-ray diffraction studies have elucidated the precise nature of these interactions. For instance, in the crystal structure of dabigatran etexilate hemi-edisylate monohydrate, the edisylate anion is linked to two dabigatran etexilate cations. mdpi.com The interaction is primarily an ionic bond between the negatively charged sulfonate oxygen atoms and the positively charged nitrogen atoms of the drug molecules. mdpi.com Furthermore, the crystal lattice is stabilized by a network of hydrogen bonds involving the sulfonate groups, the drug molecule, and a co-crystallized water molecule. mdpi.com
This ability to form a stable, well-defined crystal lattice is a critical application in pharmaceutical sciences. By forming an edisylate salt, the physicochemical properties of the parent drug can be significantly modified. A prominent example is prochlorperazine edisylate, where salt formation with this compound renders the otherwise poorly soluble prochlorperazine base soluble in water. nih.gov This interaction does not involve the edisylate ion binding to a biological target; rather, its role is to act as a pharmaceutically acceptable counterion that improves the drug's stability and bioavailability, allowing it to be formulated effectively. nih.govbohrium.com The interaction is therefore foundational to the drug's delivery and ultimate interaction with its biological target, such as the dopamine (B1211576) receptor in the case of prochlorperazine. nih.gov
| Interaction Type | Molecular Details | Biochemical Consequence | Example |
|---|---|---|---|
| Ionic Bonding | Interaction between the negatively charged sulfonate groups (-SO₃⁻) of edisylate and positively charged groups (e.g., protonated amines) on a biomolecule. mdpi.com | Formation of a stable salt, which is the basis for its use as a pharmaceutical counterion. | Dabigatran Etexilate Edisylate mdpi.com |
| Hydrogen Bonding | The oxygen atoms of the sulfonate groups act as hydrogen bond acceptors, interacting with hydrogen bond donors on the API or with solvent molecules like water. mdpi.com | Contributes to the stability of the crystalline lattice of the salt form. mdpi.com | Dabigatran Etexilate Hemi-Edisylate Monohydrate mdpi.com |
Derivatization and Functionalization of 1,2 Ethanedisulfonic Acid for Enhanced Research Utility
Synthesis of Ethanedisulfonate Salts
The synthesis of ethanedisulfonate salts is a primary method for modifying the properties of 1,2-ethanedisulfonic acid. The disodium (B8443419) salt, in particular, is a common derivative. A well-established method for its preparation involves the reaction of 1,2-dibromoethane (B42909) with sodium sulfite (B76179) drugfuture.com. The free acid can then be obtained by converting the disodium salt to a barium salt, followed by liberation with sulfuric acid drugfuture.com. These salts are often used as a basis for developing hypnotics and sedatives in research settings drugfuture.comguidechem.com.
| Property | Value | Source |
| Compound Name | This compound disodium salt | chemicalbook.com |
| CAS Number | 5325-43-9 | chemicalbook.comchemicalbull.comsigmaaldrich.com |
| Molecular Formula | C₂H₄Na₂O₆S₂ | chemicalbull.com |
| Molecular Weight | 234.16 g/mol | sigmaaldrich.com |
| Appearance | Powder | chemicalbull.com |
| Solubility (Water) | Not readily soluble (as dihydrate) | drugfuture.com |
| Solubility (Alcohol) | Practically insoluble (as dihydrate) | drugfuture.com |
The conversion of this compound into its salt forms is a critical step for altering its solubility and stability, thereby creating versatile formulations for research. This compound itself is highly soluble in water and other polar organic solvents due to the presence of two sulfonic acid groups that readily form hydrogen bonds solubilityofthings.com. The anhydrous form is a white crystalline solid that is stable at room temperature solubilityofthings.com.
However, its salt forms can exhibit different solubility profiles. For instance, the sodium salt dihydrate is described as not being very readily soluble in water and is practically insoluble in alcohol drugfuture.com. This modification of solubility is crucial for developing specific research formulations where controlled dissolution or compatibility with non-aqueous systems is required. The stability of the solid-state salts also makes them easier to handle and store compared to the potentially hygroscopic free acid guidechem.com. This allows for the preparation of "edisylate" salts, which are utilized in various biological studies guidechem.comchemicalbook.com.
Co-amorphous dispersions represent an advanced formulation strategy to enhance the properties of chemical compounds by preventing crystallization and improving stability and dissolution rates nih.govnih.govresearchgate.net. This technique involves combining an active molecule with a low molecular weight "co-former" to create a homogeneous, single-phase amorphous system nih.govnih.govresearchgate.net. The stability of these systems is often maintained through strong intermolecular interactions such as hydrogen bonding or ionic forces between the components nih.govnih.gov.
In a research context, this compound or its salts could serve as effective co-formers. Due to the presence of strong hydrogen bond donors (in the acid form) and acceptors (in the sulfonate groups), it can interact with other molecules to inhibit crystallization and stabilize the amorphous state asiapharmaceutics.info. This approach can lead to enhanced apparent solubility and dissolution performance compared to the crystalline forms of the active compounds being studied nih.govresearchgate.net. The use of a low molecular weight co-former like this compound avoids issues sometimes seen with polymeric dispersions, such as oversized dosage units nih.gov.
Preparation of Sulfonate Esters and Other Organic Compounds
The sulfonic acid groups of this compound can be converted into sulfonate esters, a class of organic compounds with significant utility in organic synthesis. The formation of sulfonate esters typically requires specific reaction conditions, often involving the reaction of the sulfonic acid with an alcohol in a highly concentrated, low-water environment to drive the equilibrium towards esterification enovatia.com.
Several methods can be employed for this transformation. A general approach involves the direct coupling of sulfonic acid salts with alcohols using a coupling agent like triphenylphosphine (B44618) ditriflate nih.gov. Another effective method is the reaction of the sulfonic acid with trialkyl orthoformates, such as trimethyl or triethyl orthoformate, which can smoothly convert the acid to its corresponding methyl or ethyl ester mdma.ch. For the synthesis of ethyl esters specifically, ethylene (B1197577) can be reacted with a sulfonic acid in the presence of a boron trifluoride catalyst at controlled temperatures and pressures google.com. These synthetic routes provide access to a range of sulfonate ester derivatives of this compound for further research.
| Method | Reagents | Key Features | Source |
| Direct Coupling | Sulfonic acid salt, alcohol, triphenylphosphine ditriflate | Provides a fundamentally new approach to making molecules with the sulfonamide functional group. | nih.gov |
| Orthoformate Reaction | Sulfonic acid, trimethyl or triethyl orthoformate | Smoothly converts sulfonic acids to their methyl and ethyl esters. | mdma.ch |
| Catalytic Esterification | Sulfonic acid, ethylene, boron trifluoride catalyst | Effective for preparing ethyl esters from ethylene under specific temperature and pressure conditions. | google.com |
| Concentrated Conditions | Sulfonic acid, alcohol | Requires high concentrations and minimal water to promote ester formation. | enovatia.com |
Functionalization with Heterocyclic Systems (e.g., Thiazole (B1198619), Oxazole (B20620), Benzimidazole)
Functionalizing this compound with heterocyclic systems introduces significant structural diversity and opens avenues for exploring novel biological activities. Heterocyclic moieties like thiazole, oxazole, and benzimidazole (B57391) are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of bioactive compounds nih.gov. The synthesis of such derivatives typically involves converting the sulfonic acid groups of this compound into more reactive intermediates, such as sulfonyl chlorides. These intermediates can then react with nucleophilic sites on the heterocyclic rings (e.g., amino groups) to form stable sulfonamide linkages. This covalent modification attaches the biologically relevant heterocyclic system to the ethanedisulfonate backbone, creating a new hybrid molecule for investigation.
The incorporation of heterocyclic systems onto the this compound scaffold is hypothesized to impart a range of biological activities, based on the known properties of these heterocycles. These derivatives are of interest in various research contexts for their potential therapeutic applications.
Thiazole Derivatives : The 2-aminothiazole (B372263) core is a key component in compounds investigated for antimicrobial, anticancer, and anti-inflammatory activities nih.gov. Functionalization could lead to novel compounds for screening in these areas. Thiazole-containing compounds have also been studied as potent inhibitors of enzymes like acetylcholinesterase academie-sciences.fr.
Oxazole Derivatives : The 2-oxazolidinone (B127357) ring system, a related oxazole structure, is a well-known pharmacophore for antibacterial agents nih.gov. Beyond this, derivatives are being explored for anti-tumor, anti-viral, and anti-inflammatory properties in research settings nih.gov.
Benzimidazole Derivatives : The benzimidazole nucleus is another important pharmacophore. Derivatives are often studied for a variety of biological effects, and their behavior in mass spectrometry studies indicates specific fragmentation patterns related to their structural components researchgate.net.
| Heterocyclic System | Associated Biological Activities in Research | Source |
| Thiazole | Antimicrobial, Antioxidant, Anticancer, Anti-inflammatory, Acetylcholinesterase inhibition | nih.govacademie-sciences.fr |
| Oxazolidinone (Oxazole-related) | Antibacterial, Antitumor, Antiviral, Anti-inflammatory | nih.gov |
| Benzimidazole | Diverse biological activities, studied for unique structural properties | researchgate.net |
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of these new derivatives influences their biological effects. In the context of this compound functionalized with heterocycles, SAR studies would involve synthesizing a series of analogs and evaluating their activity.
For example, in a series of thiazole derivatives, researchers might systematically alter the substituents on the thiazole ring. Studies on other thiazole-containing compounds have shown that the nature and position of substituents are critical for antibacterial and antifungal activities mdpi.com. Similarly, for thiazolylhydrazone derivatives studied as acetylcholinesterase inhibitors, the presence of a methoxy (B1213986) group at the para-position of a phenyl ring attached to the thiazole resulted in the most potent activity academie-sciences.fr. By creating a library of such derivatives of this compound and testing them in relevant biological assays, researchers can identify key structural features required for a desired effect. These findings guide the rational design of more potent and selective compounds for further investigation mdpi.com.
Future Research Directions and Emerging Paradigms in 1,2 Ethanedisulfonic Acid Science
Exploration of Novel Catalytic Systems
The inherent acidity of 1,2-Ethanedisulfonic acid has traditionally positioned it as a catalyst in various organic reactions. However, future research is anticipated to transcend its role as a simple homogeneous catalyst, venturing into the realm of advanced, heterogeneous catalytic systems. The focus will be on enhancing catalyst stability, reusability, and efficiency, aligning with the principles of green chemistry.
One promising direction is the immobilization of this compound or its derivatives onto solid supports. This approach transforms the homogeneous acid catalyst into a heterogeneous one, simplifying catalyst-product separation and enabling continuous flow reactions. Research is expected to explore a variety of inorganic supports, each offering unique properties:
Silica (B1680970) (SiO₂): Offers high surface area and tunable porosity, allowing for a high density of active sulfonic acid sites.
Titania (TiO₂): Known for its chemical stability and photocatalytic potential, opening possibilities for photo-assisted catalytic reactions.
Zirconia (ZrO₂): Provides thermal stability and both acidic and basic sites, which can be synergistic with the sulfonic acid groups.
Alumina (Al₂O₃): Offers good mechanical strength and thermal resistance, suitable for high-temperature applications.
The development of these supported catalysts will involve innovative synthesis techniques to ensure a strong and stable linkage of the sulfonic acid groups to the support, preventing leaching and maintaining catalytic activity over multiple cycles. mdpi.comresearchgate.net
Furthermore, the integration of this compound functionalities into more complex catalytic structures is an emerging paradigm. This includes the development of:
Magnetically recoverable nanocatalysts: By anchoring sulfonic acid groups to a magnetic core, such as iron oxide nanoparticles, the catalyst can be easily separated from the reaction mixture using an external magnetic field. researchgate.net
Sulfonic acid-functionalized ionic liquids: These "task-specific" ionic liquids can act as both the solvent and the catalyst, offering a unique reaction environment and potentially enhancing reaction rates and selectivity. scielo.br
Future research in this area will likely focus on tailoring the properties of these novel catalytic systems for specific applications, such as in the synthesis of fine chemicals, pharmaceuticals, and biofuels from biomass conversion. mdpi.comresearchgate.net
Advanced Materials for Energy Applications
The quest for cleaner and more efficient energy storage and conversion technologies is a major driver of materials science research. The sulfonic acid groups in this compound are of particular interest for their proton-conducting capabilities, making them relevant for applications in fuel cells and batteries.
While the perfluorinated sulfonic acid polymer Nafion® has been the benchmark for proton exchange membranes (PEMs) in fuel cells, there is a continuous search for alternative, cost-effective, and high-performance materials. researchgate.net Hydrocarbon-based sulfonated polymers are being actively investigated as potential replacements. nih.gov Future research could explore the use of this compound as a monomer or a crosslinking agent in the synthesis of novel polymer electrolytes. The presence of two sulfonic acid groups in a short, flexible ethane (B1197151) chain could lead to a high density of proton-conducting sites and unique morphological characteristics within the polymer membrane.
An early study in the 1980s evaluated tetrafluoroethane-1,2-disulfonic acid as a fuel cell electrolyte, demonstrating its potential in this area. scispace.comosti.gov Building on this, future research could focus on non-fluorinated or partially fluorinated derivatives of this compound to create more environmentally friendly and cost-effective PEMs. The goal is to develop membranes with high proton conductivity, good mechanical and thermal stability, and low fuel crossover. nih.govscitechdaily.com
Beyond fuel cells, this compound could also find applications in the development of advanced electrolytes for solid-state batteries. mdpi.comresearchgate.netstanford.edumdpi.comd-nb.info The sulfonic acid groups can be incorporated into polymer matrices to create single-ion conducting polymer electrolytes, which can enhance battery safety and performance.
The following table summarizes potential research directions for this compound in energy applications:
| Application Area | Research Direction | Desired Properties |
| Proton Exchange Membrane Fuel Cells (PEMFCs) | Use as a monomer or crosslinking agent in hydrocarbon-based polymers. | High proton conductivity, good mechanical and thermal stability, low cost, low fuel crossover. |
| Solid-State Batteries | Incorporation into solid polymer electrolytes. | High ionic conductivity, good electrochemical stability, enhanced safety. |
| Flow Batteries | As a component of the electrolyte solution or membrane. | High ionic conductivity, good chemical stability. |
Biomimetic Approaches and Bio-inspired Materials
Biomimicry, the design and production of materials, structures, and systems that are modeled on biological entities and processes, offers a powerful paradigm for creating novel functional materials. The sulfonic acid group has been shown to be effective in inducing the nucleation of apatite, the main mineral component of bone and teeth, in simulated body fluid. nih.gov This opens up exciting possibilities for the use of this compound in the development of biomimetic and bio-inspired materials for biomedical applications.
Future research is expected to explore the use of this compound to functionalize the surfaces of various polymers to create bioactive materials that can promote bone regeneration. nih.gov By covalently attaching the sulfonic acid groups to a polymer substrate, a surface that mimics the natural process of bone mineralization can be created. This could have applications in:
Orthopedic implants: Coating metallic or polymeric implants with a layer that can induce apatite formation could improve their integration with the surrounding bone tissue.
Tissue engineering scaffolds: Incorporating this compound into scaffolds for bone tissue engineering could enhance their ability to support cell attachment, proliferation, and differentiation.
Another emerging area is the use of this compound in the development of bio-inspired hydrogels. nih.govresearchgate.net Hydrogels are water-swollen polymer networks that can mimic the properties of soft tissues. The sulfonic acid groups can be used to introduce specific functionalities into the hydrogel network, such as:
Controlled drug delivery: The ionic nature of the sulfonic acid groups can be used to control the release of charged drug molecules.
Enhanced mechanical properties: The sulfonic acid groups can participate in ionic crosslinking, which can improve the mechanical strength and stability of the hydrogels.
The development of these biomimetic and bio-inspired materials will require a deep understanding of the interactions between the sulfonic acid groups and biological systems, as well as advanced material characterization techniques.
Integrated Computational and Experimental Methodologies
The synergy between computational modeling and experimental research is becoming increasingly crucial for accelerating the discovery and development of new materials. barc.gov.in In the context of this compound, integrated computational and experimental methodologies will play a pivotal role in predicting the properties of new materials and understanding the underlying structure-performance relationships.
Computational approaches , such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can be employed to:
Predict the properties of novel polymers and materials incorporating this compound. This includes predicting their mechanical, thermal, and electronic properties.
Investigate the mechanisms of catalysis at the molecular level, providing insights into how to design more efficient catalysts.
Model the transport of ions , such as protons in fuel cell membranes, to understand how the structure of the material affects its conductivity. mdpi.com
Experimental studies will then be used to synthesize the predicted materials and validate the computational models. This iterative process of prediction, synthesis, and characterization can significantly reduce the time and cost associated with materials discovery.
For example, in the development of new PEMs, computational modeling can be used to screen a large number of potential polymer architectures incorporating this compound to identify those with the most promising proton conductivity. mdpi.commdpi.com The most promising candidates can then be synthesized and their properties measured experimentally to confirm the predictions. This integrated approach will be essential for the rational design of new materials based on this compound with tailored properties for specific applications.
Sustainable Synthesis and Application Pathways
The principles of green chemistry and sustainability are becoming increasingly important in the chemical industry. Future research on this compound will undoubtedly focus on developing more sustainable synthesis routes and applications.
Current synthesis methods for sulfonic acids often involve the use of harsh reagents, such as concentrated sulfuric acid. researchgate.net A key research direction will be the development of greener synthesis methods for this compound that utilize:
Milder reaction conditions: Reducing the temperature and pressure of the reaction can save energy and reduce costs.
Less hazardous reagents: Replacing corrosive and toxic reagents with more environmentally benign alternatives is a key goal of green chemistry.
Renewable feedstocks: Exploring the possibility of synthesizing this compound from biomass or other renewable resources would significantly improve its sustainability profile.
Recent research has explored the synthesis of sulfonic acids from halides and thiourea (B124793) dioxide using air as a green oxidant, which represents a more sustainable approach. rsc.org
In terms of applications, there is a growing interest in using sulfonic acid-functionalized materials as sustainable catalysts for various chemical transformations, particularly in the conversion of biomass into valuable chemicals and biofuels. researchgate.net The use of solid acid catalysts derived from this compound can replace traditional liquid acid catalysts, which are often corrosive and difficult to recycle. mdpi.comresearchgate.net
The following table highlights key areas for future research in sustainable synthesis and applications of this compound:
| Area | Research Focus | Goals |
| Synthesis | Development of novel, green synthetic routes. | Reduced energy consumption, use of safer reagents, utilization of renewable feedstocks. |
| Catalysis | Application as a recyclable, heterogeneous catalyst. | Replacement of corrosive liquid acids, use in biomass conversion and other green chemical processes. |
| Materials | Development of recyclable and biodegradable materials. | Creation of materials with a reduced environmental footprint at the end of their life cycle. |
By focusing on these sustainable pathways, the scientific community can ensure that the future development and application of this compound contribute positively to a more sustainable chemical industry.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1,2-Ethanedisulfonic acid critical for its application in non-aqueous host-guest systems?
- Methodological Answer : The compound's bidentate sulfonate groups enable coordination with macrocyclic hosts. Key properties include solubility in polar solvents (e.g., water and dioxane) and thermal stability. Conflicting melting points are reported: 109–113°C (experimental measurements) vs. 173°C (CRC Handbook) . Researchers should verify purity and crystallization conditions to resolve discrepancies. Structural characterization via FTIR and X-ray crystallography can confirm antiperiplanar sulfonate conformations .
Q. How is this compound synthesized, and what analytical techniques ensure purity?
- Methodological Answer : Synthesis typically involves sulfonation of ethylene derivatives. Purity is assessed via:
- Titration : Acid-base titration to quantify sulfonic acid groups.
- Chromatography : HPLC or GC-MS to detect impurities (e.g., sulfonate esters) .
- Spectroscopy : NMR (¹H/¹³C) to confirm molecular structure and absence of side products .
Advanced Research Questions
Q. How does this compound facilitate 1:1 host-guest complexation with pyrido-cyclophanes, and what spectroscopic methods validate these interactions?
- Methodological Answer : The acid acts as a bidentate guest, forming stable complexes via sulfonate-pyridine interactions. Experimental validation includes:
- Circular Dichroism (CD) : Detects conformational changes in the host upon binding .
- Computational Modeling : DFT optimizations reveal a half-chair conformation with a 10.50 Å distance between pyridine nitrogens, corroborated by experimental CD spectra .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and stoichiometry .
Q. What role does this compound play in synthesizing metal-organic frameworks (MOFs) for gas separation?
- Methodological Answer : In ZU-610 MOFs, the acid anchors Cu²⁺ clusters via sulfonate groups, forming 1D chains linked by isonicotinic acid. Characterization methods include:
- X-ray Diffraction (XRD) : Confirms framework topology.
- Gas Adsorption Isotherms : Demonstrates selective C₂H₂/CO₂ separation (kinetic diameter: 3.3 Å vs. 3.3 Å) via pore-size tuning .
Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points) for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or hydration states. Strategies include:
- Thermogravimetric Analysis (TGA) : Detects hydration/decomposition events.
- Differential Scanning Calorimetry (DSC) : Measures phase transitions under controlled conditions.
- Cross-Referencing : Compare data from peer-reviewed studies (e.g., CRC Handbook vs. experimental SDS ).
Q. What analytical strategies detect sulfonate ester derivatives of this compound in pharmaceutical intermediates?
- Methodological Answer : Esters (e.g., methyl/ethyl derivatives) are monitored via:
- GC-MS Post-Derivatization : React with sodium iodide to form volatile alkyl iodides .
- LC-MS/MS : Direct quantification in complex matrices using collision-induced dissociation.
- Limit of Detection (LOD) : Validated at sub-ppm levels for regulatory compliance .
Data Contradiction & Experimental Design
Q. How do researchers address conflicting data on the aqueous solubility of this compound in drug formulation studies?
- Methodological Answer : Solubility varies with pH and counterion selection. Preformulation studies should:
- pH-Solubility Profiling : Measure solubility across physiological pH ranges.
- Salt Screening : Compare disodium salts (e.g., 5325-43-9) for improved stability and solubility .
- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers.
Q. What computational tools predict the coordination behavior of this compound in supramolecular chemistry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
